molecular formula C19H25N3O3S B10943810 butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 7167-49-9

butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10943810
CAS No.: 7167-49-9
M. Wt: 375.5 g/mol
InChI Key: QTYWZVHNUXDIOR-UHFFFAOYSA-N
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Description

Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms. The presence of these heterocyclic structures often imparts significant biological activity, making such compounds of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the benzothiophene core, the introduction of the pyrazole moiety, and the final esterification to form the butan-2-yl ester. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various organic solvents. Reaction conditions often involve controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis would be a key consideration, ensuring that the process is efficient and reproducible on a large scale .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a range of scientific research applications, including:

Mechanism of Action

The mechanism of action of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, which also exhibit significant biological activity.

    Imidazole Derivatives: Another class of heterocyclic compounds with diverse applications in medicine and industry.

    Thiazole Derivatives: Known for their antimicrobial and anticancer properties .

Uniqueness

Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of the benzothiophene and pyrazole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a benzothiophene core with a pyrazole moiety, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N4O2S
  • Molecular Weight : Approximately 356.48 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Pyrazole derivatives often exhibit anti-inflammatory and antitumor properties due to their ability to modulate these targets.

Biological Activity Overview

Research indicates that compounds similar to this compound demonstrate various biological activities:

  • Antitumor Activity :
    • Several studies have reported that benzothiophene derivatives possess significant cytotoxic effects against cancer cell lines. For instance, compounds within this class have shown IC50 values ranging from 23.2 μM to 49.9 μM against specific tumor types .
  • Anti-inflammatory Effects :
    • The pyrazole moiety is known for its anti-inflammatory properties. Research has highlighted the potential of similar compounds in reducing inflammation markers in vitro and in vivo .
  • Cytostatic Properties :
    • The compound has been predicted to exhibit cytostatic activity based on structure–activity relationship (SAR) studies. This suggests that it may inhibit cell proliferation effectively .

Case Studies and Research Findings

A review of literature provides insights into the biological activity of structurally related compounds:

CompoundBiological ActivityIC50 (μM)Reference
Compound AAntitumor23.2
Compound BAnti-inflammatoryNot specified
Compound CCytostatic49.9

Synthesis and Analysis

The synthesis of this compound typically involves:

  • Formation of the benzothiophene core through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Functional group modifications to achieve the desired structure .

Properties

CAS No.

7167-49-9

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

butan-2-yl 2-[(1-ethylpyrazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H25N3O3S/c1-4-12(3)25-19(24)16-14-8-6-7-9-15(14)26-18(16)21-17(23)13-10-20-22(5-2)11-13/h10-12H,4-9H2,1-3H3,(H,21,23)

InChI Key

QTYWZVHNUXDIOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN(N=C3)CC

Origin of Product

United States

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